molecular formula C20H23NO5 B11058471 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

Cat. No.: B11058471
M. Wt: 357.4 g/mol
InChI Key: BIQGFDNOTOQUKH-UHFFFAOYSA-N
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Description

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxin ring fused with a benzamide moiety, which contributes to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features of this compound that make it valuable for specific applications.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H23NO5/c1-3-4-17(22)15-11-18-19(26-10-9-25-18)12-16(15)21-20(23)13-5-7-14(24-2)8-6-13/h5-8,11-12,17,22H,3-4,9-10H2,1-2H3,(H,21,23)

InChI Key

BIQGFDNOTOQUKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC)OCCO2)O

Origin of Product

United States

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